molecular formula C7H5ClN2O B11914013 3-Chloro-3-phenoxy-3H-diazirine CAS No. 82849-43-2

3-Chloro-3-phenoxy-3H-diazirine

Cat. No.: B11914013
CAS No.: 82849-43-2
M. Wt: 168.58 g/mol
InChI Key: UQIBSMLVIOIRHH-UHFFFAOYSA-N
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Description

3-Chloro-3-phenoxy-3H-diazirine is a diazirine compound known for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes formed from diazirines can undergo rapid insertion into nearby C–H, O–H, or N–H bonds, making them valuable tools in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-phenoxy-3H-diazirine typically involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with hydrazine to form phenoxyacetohydrazide. The final step involves the reaction of phenoxyacetohydrazide with sodium hypochlorite to form this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Chemical Biology Applications

Photoaffinity Labeling
One of the primary applications of 3-chloro-3-phenoxy-3H-diazirine is in photoaffinity labeling , a technique used to study protein interactions and binding dynamics. Upon exposure to ultraviolet light, the diazirine group undergoes photolytic cleavage, generating reactive carbenes that can covalently bond with nearby biomolecules, such as proteins and nucleic acids. This property enables researchers to map the binding sites of ligands on target proteins, facilitating the understanding of protein-protein interactions and receptor-ligand dynamics .

Mechanism of Action
The mechanism involves the generation of reactive intermediates that form covalent bonds with nucleophilic sites on proteins. This irreversible binding allows for long-term studies of protein behavior under various conditions, making it invaluable for investigating cellular mechanisms and drug interactions.

Medicinal Chemistry

Potential Pharmacological Agents
this compound has shown promise as a pharmacological agent due to its ability to interact with biological macromolecules through covalent bonding. Studies indicate that diazirine derivatives can effectively inhibit ion channels, which may lead to the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition Studies
In recent investigations, compounds similar to this compound have been evaluated for their inhibitory effects on enzymes crucial for viral replication, such as DDX3X helicase in SARS-CoV-2. These studies highlight the compound's potential as a lead structure for developing novel antiviral agents .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves diazotization reactions followed by coupling with chlorophenols under acidic conditions. This method allows for the introduction of various substituents that can enhance the compound's reactivity and specificity in biological applications.

Reactivity Studies
Research has shown that this compound can participate in various chemical reactions, including substitution reactions and cycloaddition reactions. These properties make it a versatile reagent in organic synthesis and materials science .

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsUnique Features
2-(4-Chlorophenoxy)diazineContains a chlorophenyl groupLess reactive; used in organic synthesis
TrifluoromethyldiazirineContains trifluoromethyl groupHigher reactivity; used in similar applications
PhenylazideAzide functional group insteadPrimarily used for click chemistry; less versatile

The unique feature of this compound lies in its combination of chlorinated substituents and the diazirine moiety, enhancing both its reactivity and specificity compared to other compounds like phenylazides or simple diazines .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

  • Protein Interaction Mapping : A study demonstrated the successful use of this compound to label ion channels, providing insights into their structural dynamics.
  • Antiviral Activity : Research highlighted its inhibitory effect on viral replication mechanisms, showcasing its potential as an antiviral agent against emerging pathogens like SARS-CoV-2 .
  • Synthetic Applications : The compound has been utilized as a precursor for synthesizing complex organic molecules through photochemical reactions, expanding its utility in synthetic chemistry .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Chloro-3-phenoxy-3H-diazirine is unique due to its specific substitution pattern, which influences its reactivity and the types of bonds it can insert into. Its ability to generate carbenes under various activation conditions makes it a versatile tool in chemical and biological research .

Biological Activity

3-Chloro-3-phenoxy-3H-diazirine is a diazirine compound notable for its ability to generate reactive carbene species upon photolysis. This property makes it a valuable tool in chemical biology, particularly for studying protein interactions and labeling. The compound's structure includes a diazirine functional group and a chlorophenoxy moiety, which enhances its reactivity and potential applications in medicinal chemistry and materials science.

The primary biological activity of this compound is associated with its photolytic cleavage under ultraviolet light, leading to the formation of highly reactive carbenes. These carbenes can react with nucleophiles such as amino acids in proteins, enabling covalent labeling of biomolecules. This characteristic is particularly beneficial in photoaffinity labeling experiments, allowing researchers to identify binding sites of ligands on target proteins. Studies have shown that diazirine compounds can effectively inhibit ion channels, suggesting their potential as pharmacological agents .

Applications in Research

The applications of this compound are diverse and include:

  • Protein Interaction Studies : The compound can be used to map protein-protein interactions and receptor-ligand binding dynamics.
  • Covalent Labeling : It facilitates long-term studies on protein behavior under different conditions due to the irreversible nature of covalent bonding.
  • Drug Development : Its reactivity may be harnessed in the development of new therapeutic agents targeting specific proteins .

Case Studies

  • Photoaffinity Labeling : A study utilized this compound to immobilize a library of compounds onto glass surfaces through carbene insertion. This method allowed for the screening of potential binders to specific proteins, significantly narrowing down candidates for further investigation .
  • Therapeutic Applications : Research has demonstrated the use of diazirine derivatives in developing probes for selective delivery of active compounds into specific organelles or cells. The unique properties of diazirines enable efficient covalent capture of various cargos, enhancing their therapeutic effects .

Comparative Analysis

A comparison of this compound with other related compounds reveals its unique features:

Compound NameStructure HighlightsUnique Features
2-(4-Chlorophenoxy)diazineContains a chlorophenyl groupLess reactive; used in organic synthesis
TrifluoromethyldiazirineContains trifluoromethyl groupHigher reactivity; used in similar applications but more potent
PhenylazideAzide functional group instead of diazirineUsed primarily for click chemistry; less versatile than diazirines

The combination of chlorinated substituents and the diazirine moiety in this compound enhances both its reactivity and specificity compared to other compounds like phenylazides or simple diazines .

Properties

CAS No.

82849-43-2

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-3-phenoxydiazirine

InChI

InChI=1S/C7H5ClN2O/c8-7(9-10-7)11-6-4-2-1-3-5-6/h1-5H

InChI Key

UQIBSMLVIOIRHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2(N=N2)Cl

Origin of Product

United States

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